N-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(4-Chlorophenyl)Methyl]-3-(3-Fluorophenyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-Amine is a triazoloquinazoline derivative featuring a fused bicyclic core with a 3-(3-fluorophenyl) substituent and an N-(4-chlorobenzyl) group. The quinazoline core distinguishes it from simpler triazolopyrimidine analogs, offering a larger aromatic system that may enhance binding interactions in biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-16-10-8-14(9-11-16)13-25-21-18-6-1-2-7-19(18)29-22(26-21)20(27-28-29)15-4-3-5-17(24)12-15/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLCSZSZOKMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)F)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety can be constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Triazoloquinazoline Family
7-Chloro-N-(4-Isopropylphenyl)-3-(Phenylsulfonyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-Amine ()
- Core Structure : Triazolo[1,5-a]quinazoline.
- Substituents :
- 7-Chloro group.
- 3-(Phenylsulfonyl) moiety.
- N-(4-isopropylphenyl) amine.
- Key Differences : The sulfonyl group increases molecular weight and polarity compared to the target compound’s fluorophenyl and chlorobenzyl groups. The isopropylphenyl substituent may reduce solubility due to its bulky hydrophobic nature .
7-Chloro-3-(3-Fluorophenyl)-N-(4-Methoxybenzyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-Amine ()
- Core Structure : Triazolo[1,5-a]quinazoline.
- Substituents :
- 7-Chloro group.
- 3-(3-Fluorophenyl).
- N-(4-methoxybenzyl) amine.
- Key Differences : The methoxybenzyl group introduces electron-donating effects, contrasting with the target’s electron-withdrawing chlorobenzyl group. Molecular weight (433.9 g/mol) is comparable, suggesting similar pharmacokinetic profiles .
Triazolopyrimidine Derivatives ()
Compounds 92–99 in are triazolopyrimidines with chlorophenyl, methyl, and aminoalkyl substituents. For example:
- N-(4-Chlorophenyl)-2-((Dimethylamino)Methyl)-5-Methyl-[1,2,4]Triazolo[1,5-A]Pyrimidin-7-Amine (Compound 92) Core Structure: Triazolo[1,5-a]pyrimidine (smaller bicyclic system). Substituents: Dimethylamino and methyl groups. Activity: Demonstrated antimalarial activity against Plasmodium falciparum .
Comparison with Target Compound :
- Chlorophenyl and fluorophenyl groups in the target may offer superior lipophilicity compared to methyl and dimethylamino groups in triazolopyrimidines .
Thieno-Fused vs. Quinazoline Analogs ()
highlights that thieno-fused triazolopyrimidines (e.g., 4i, 5n, o) exhibit higher anticancer activity compared to triazoloquinazolines (6a–c). For instance:
- 2-(Amino(5-Amino-[1,2,3]Triazolo[1,5-A]Quinazolin-3-Yl)Methylene)Malononitrile (6a) Activity: Weak activity against Renal Cancer UO-31 (GP = 81.85%) .
Implications for Target Compound :
- The target’s fluorophenyl and chlorobenzyl groups may mitigate the lower activity observed in quinazoline cores by improving target specificity or metabolic stability.
Substituent Effects on Bioactivity
Electron-Withdrawing Groups (EWGs) :
Bulkier Substituents :
- Sulfonyl () and isopropylphenyl () groups reduce solubility but may prolong half-life via reduced metabolic clearance.
Biological Activity
N-[(4-Chlorophenyl)Methyl]-3-(3-Fluorophenyl)-[1,2,3]Triazolo[1,5-A]Quinazolin-5-Amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity based on recent research findings, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a quinazoline core substituted with triazole and aromatic groups. Its molecular formula is represented as , with a molecular weight of approximately 273.72 g/mol. The structural characteristics contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds related to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Tyrosine Kinase Inhibition : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in tumor growth and metastasis. For instance, a related compound demonstrated an IC50 value of 0.096 μM against EGFR .
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC3) cell lines with varying IC50 values. For example, one derivative exhibited IC50 values of 10 μM on PC3 cells and 12 μM on MCF-7 cells .
| Cell Line | IC50 Value (μM) | Compound |
|---|---|---|
| PC3 | 10 | A3 |
| MCF-7 | 12 | A2 |
| HT-29 | 11 | A6 |
The anticancer activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by disrupting signaling pathways associated with cell survival.
- Targeting Multiple Kinases : It has been noted that quinazoline derivatives can inhibit various kinases involved in cancer progression beyond EGFR, suggesting a broad-spectrum activity .
Case Studies
Several studies have evaluated the biological effects of quinazoline derivatives similar to this compound:
- Study on MCF-7 Cells : A comparative study showed that compounds derived from quinazolines exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
- In Vivo Studies : Animal models treated with quinazoline derivatives demonstrated reduced tumor size and improved survival rates compared to control groups .
Q & A
Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves careful control of reaction parameters. For example, dropwise addition of reagents (e.g., chloroacetyl chloride) in dioxane with triethylamine as a base can minimize side reactions . Recrystallization from ethanol-DMF mixtures enhances purity. Key variables include stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), solvent choice (polar aprotic solvents like NMP for nucleophilic substitutions), and inert atmosphere (N₂) to prevent oxidation . Temperature control (20–25°C) during exothermic steps is critical to avoid decomposition.
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For instance, aromatic proton signals in CDCl₃ at δ 7.44–7.53 ppm verify phenyl group integration .
- Mass Spectrometry (ESIMS) : Determines molecular weight (e.g., m/z 303 [MH]⁺ for triazolopyrimidine analogs) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in triazolopyrimidine derivatives with DFT-validated structures .
Q. How can researchers modify the quinazolin-5-amine core to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Halogen Replacement : Substitute the 6-chloro group with boronic acid via Suzuki coupling to introduce aryl/heteroaryl moieties .
- Amide/Amine Functionalization : React the 7-position with substituted amines (e.g., 4-methoxyphenethylamine) under reflux in ethanol to diversify the side chain .
- Heterocycle Fusion : Use Mannich reactions or cyclization with diaza-crown ethers to append additional rings, as seen in pyrazol-phenol analogs .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in substitution reactions at the triazoloquinazoline core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, nucleophilic attack at the 7-position of 7-chloro-triazolopyrimidine (e.g., by 4-methoxyphenethylamine) is favored due to electron-withdrawing effects from the triazole ring, which activate the C7-Cl bond. Solvent polarity (NMP vs. dioxane) and base strength (triethylamine vs. K₂CO₃) further modulate reaction pathways . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How can computational methods like DFT aid in predicting the compound’s bioactivity or stability?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps to assess redox stability or nucleophilic/electrophilic hotspots. For triazolopyrimidines, DFT-optimized geometries correlate with crystallographic data, validating electrostatic potential maps for target binding .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock. This guides rational design of analogs with improved affinity, as seen in lapatinib-like quinazolinamines .
Q. How should researchers resolve contradictions in synthetic yields or purity across different protocols?
- Methodological Answer :
- Controlled Experiments : Compare variables like solvent polarity (NMP vs. ethanol), catalyst loading, and reaction time. For instance, refluxing in ethanol for pyrazoline synthesis achieves >70% yield, while room-temperature reactions may stall .
- Analytical Cross-Validation : Use HPLC-MS to trace impurities (e.g., unreacted starting materials) and TLC to monitor reaction progress. Conflicting NMR data may arise from solvate formation, necessitating recrystallization or drying .
Q. What strategies enhance the compound’s solubility or bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or morpholine-propoxy groups (e.g., as in lapatinib derivatives) to improve water solubility .
- Co-crystallization : Use hydrophilic co-formers (e.g., succinic acid) to create stable salts. Safety data for morpholine-containing analogs highlight the need for pH-adjusted formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
